(2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride
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Overview
Description
(2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride is a complex organic compound with a unique structure It is characterized by its octahydro-2,5-methanopyrrolo[3,2-c]pyridine core, which is further stabilized by two hydrochloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrolo[3,2-c]pyridine core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Hydrogenation: The core structure is then subjected to hydrogenation to achieve the octahydro form. This step usually requires the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure.
Formation of the dihydrochloride salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions (OH-) or amines replace the hydrochloride groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous medium.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
(2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- (2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine
- (2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine monohydrochloride
- (2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine trihydrochloride
Uniqueness
The dihydrochloride form of (2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine is unique due to its enhanced stability and solubility compared to its mono- and trihydrochloride counterparts. This makes it more suitable for various applications, particularly in biological and medicinal research.
Properties
Molecular Formula |
C8H16Cl2N2 |
---|---|
Molecular Weight |
211.13 g/mol |
IUPAC Name |
(1S,3S,8R)-2,6-diazatricyclo[4.3.1.03,8]decane;dihydrochloride |
InChI |
InChI=1S/C8H14N2.2ClH/c1-2-10-4-6-3-7(5-10)9-8(1)6;;/h6-9H,1-5H2;2*1H/t6-,7+,8+;;/m1../s1 |
InChI Key |
FXQVTWMZRXETLM-NLELQJKNSA-N |
Isomeric SMILES |
C1CN2C[C@@H]3[C@H]1N[C@@H](C3)C2.Cl.Cl |
Canonical SMILES |
C1CN2CC3C1NC(C3)C2.Cl.Cl |
Origin of Product |
United States |
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